![molecular formula C9H8BrN3O2 B1473774 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester CAS No. 1251003-11-8](/img/structure/B1473774.png)

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester

Übersicht

Beschreibung

“3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a yellow solid and is used in various chemical reactions .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, has been developed over the past decade . The synthesis process involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

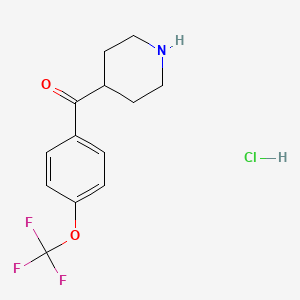

Molecular Structure Analysis

The molecular structure of “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused nitrogen-bridged heterocyclic compound . This core is substituted at the 3-position with a bromine atom and at the 8-position with a carboxylic acid ethyl ester group .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, such as “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester”, are involved in various chemical reactions . These reactions are often catalyzed by metals and involve processes such as condensation, cyclization, and functionalization .

Physical And Chemical Properties Analysis

“3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is a yellow solid . It has a molecular weight of 270.09 . The compound’s IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate .

Wissenschaftliche Forschungsanwendungen

-

Materials Science and Optoelectronics

- Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science due to their unique chemical structure, versatility, and optical behaviors .

- They have been used in different technological applications such as optoelectronic devices .

- The outcomes have been promising innovations in optoelectronic devices .

-

- Imidazo[1,5-a]pyridine is a significant structural component of a large number of pharmaceuticals .

- They have been used in the synthesis of various drugs .

- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

-

- Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs .

- For example, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .

- These derivatives led to cell death by apoptosis as they inhibited the CDK enzyme .

- The outcomes have been promising innovations in anti-cancer drugs .

-

- Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .

- The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

- A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Safety And Hazards

The safety data sheet for “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, like in “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester”, is a focus of recent research . These efforts aim to improve the ecological impact of the classical schemes and develop eco-friendly, metal-free direct formation methods .

Eigenschaften

IUPAC Name |

ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8-11-3-6(10)4-13(8)5-12-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBIIQQYFCUUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC(=CN2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester | |

CAS RN |

1251003-11-8 | |

| Record name | ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)

![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)